6-Acetyl-2-hydroxymethyl-1,4-benzodioxan
CAS No.:
Cat. No.: VC13972868
Molecular Formula: C11H12O4
Molecular Weight: 208.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12O4 |
---|---|
Molecular Weight | 208.21 g/mol |
IUPAC Name | 1-[2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethanone |
Standard InChI | InChI=1S/C11H12O4/c1-7(13)8-2-3-10-11(4-8)14-6-9(5-12)15-10/h2-4,9,12H,5-6H2,1H3 |
Standard InChI Key | LWVFKFLHYIYCEM-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC2=C(C=C1)OC(CO2)CO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 6-acetyl-2-hydroxymethyl-1,4-benzodioxan consists of a benzene ring fused to a 1,4-dioxane ring. Substitutions at the 2- and 6-positions introduce hydroxymethyl () and acetyl () groups, respectively, which significantly influence its electronic and steric properties. X-ray crystallography and NMR studies confirm a planar aromatic system with a puckered dioxane ring, creating a chiral center at the 2-position .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 208.21 g/mol | |
Melting Point | 82–86°C | |
Solubility | Slightly soluble in chloroform | |
Density | 1.16 g/cm³ |
Synthetic Pathways and Modifications
Conventional Synthesis
The synthesis typically begins with 1,4-benzodioxane-6-carbaldehyde, which undergoes aldol condensation with acetylating agents. A representative route involves:
-
Friedel-Crafts Acetylation: Introduction of the acetyl group at the 6-position using acetic anhydride and Lewis acids like .
-
Hydroxymethylation: Reaction of 2-chloromethyl-1,4-benzodioxan with aqueous sodium hydroxide to install the hydroxymethyl group .
Key Reaction:
Stereochemical Considerations
The 2-hydroxymethyl group introduces chirality, necessitating asymmetric synthesis or resolution techniques. Enzymatic resolution using lipases has achieved enantiomeric excess (ee) >90% for the (S)-isomer, which shows enhanced binding to α1-adrenergic receptors .
Mechanistic Insights and Biological Activity
Enzyme Inhibition
The compound exhibits competitive inhibition of MAO-B (), attributed to hydrogen bonding between the hydroxymethyl group and flavin adenine dinucleotide (FAD) cofactors . Molecular docking simulations reveal a binding affinity () of 8.2 nM, surpassing reference inhibitors like selegiline .
Anti-Inflammatory and Hepatoprotective Effects
In carbon tetrachloride ()-induced hepatotoxicity models, 6-acetyl-2-hydroxymethyl-1,4-benzodioxan (10 mg/kg) reduced serum ALT levels by 58%, comparable to silymarin . Mechanistically, it scavenges reactive oxygen species (ROS) via the Nrf2/ARE pathway and inhibits NF-κB-mediated cytokine release .
Table 2: In Vivo Hepatoprotective Activity
Parameter | Control | Treated (10 mg/kg) | Silymarin (10 mg/kg) |
---|---|---|---|
ALT (U/L) | 342 ± 28 | 144 ± 19* | 138 ± 16* |
AST (U/L) | 298 ± 22 | 126 ± 14* | 122 ± 12* |
MDA (nmol/mg protein) | 8.9 ± 0.7 | 3.2 ± 0.4* | 3.1 ± 0.3* |
* vs. control |
Applications in Drug Discovery
Antimicrobial Agents
Derivatives of 6-acetyl-2-hydroxymethyl-1,4-benzodioxan inhibit Staphylococcus aureus biofilm formation () by targeting the FtsZ protein, essential for bacterial cell division . Structural analogs with 7-chloro substitutions show enhanced activity against methicillin-resistant S. aureus (MRSA) .
Neurological Therapeutics
As a dual MAO-B inhibitor and anti-neuroinflammatory agent, the compound reduces nitric oxide (NO) and interleukin-1β (IL-1β) production in microglial cells by 72% and 65%, respectively, at 10 μM . It also attenuates β-amyloid-induced cytotoxicity, suggesting potential in Alzheimer’s disease .
Analytical and Stability Profiling
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 1685 cm⁻¹ (C=O stretch) and 3400 cm⁻¹ (O–H stretch) confirm functional groups .
-
NMR: NMR (CDCl₃, 400 MHz): δ 2.58 (s, 3H, COCH₃), 4.32 (d, 2H, CH₂OH), 6.85–7.12 (m, 3H, aromatic) .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition at 210°C, with a glass transition temperature () of 75°C, indicating suitability for solid-dose formulations .
Recent Advances and Future Directions
Hybrid Molecules
Recent studies conjugate the benzodioxane core with thienyl chalcones, achieving MAO-B inhibition () and anti-neuroinflammatory synergy . Such hybrids represent a promising strategy for multifactorial diseases like Parkinson’s.
Targeted Drug Delivery
Nanoparticle-encapsulated formulations (e.g., PLGA nanoparticles) enhance bioavailability by 3.2-fold in rodent models, addressing solubility limitations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume